An In-depth Technical Guide to the Fundamental Properties of 4-Heptylbenzoic Acid
An In-depth Technical Guide to the Fundamental Properties of 4-Heptylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of 4-Heptylbenzoic acid, a valuable intermediate in the synthesis of liquid crystals and a subject of interest in materials science and potentially in drug design. This document consolidates key chemical, physical, and safety data, alongside illustrative experimental workflows, to support research and development activities.
Chemical and Physical Properties
The fundamental properties of 4-Heptylbenzoic acid are summarized in the tables below, offering a quick reference for its key identifiers and physicochemical characteristics.
Table 1: Chemical Identifiers and Molecular Structure
| Identifier | Value | Reference |
| IUPAC Name | 4-heptylbenzoic acid | [1] |
| CAS Number | 38350-87-7 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀O₂ | [1][2] |
| Molecular Weight | 220.31 g/mol | [1][3] |
| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)O | [1] |
| InChI Key | VSUKEWPHURLYTK-UHFFFAOYSA-N | [1][3] |
| Synonyms | p-Heptylbenzoic acid, 4-n-heptylbenzoic acid | [1][2] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical State | White to almost white powder or crystal | [2][4] |
| Melting Point | 98 °C | [2] |
| Boiling Point | 348.23 °C (estimate) | [2] |
| Density | 0.9875 g/cm³ (estimate) | [2] |
| pKa | 4.36 ± 0.10 (Predicted) | [2] |
| Flash Point | 165.1 °C | [2] |
| Vapor Pressure | 2.38 x 10⁻⁵ mmHg at 25 °C | [2] |
| Solubility | Information not explicitly available in search results. Generally soluble in organic solvents. | |
| Refractive Index | 1.5241 (estimate) | [2] |
Table 3: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR | Spectrum available in CDCl₃ | [5] |
| ¹³C NMR | Data available | [5] |
| FTIR | Data available | [5] |
| Mass Spectrometry | Data available | [5] |
| Raman | Data available | [5] |
Experimental Protocols
While a specific, detailed synthesis protocol for 4-Heptylbenzoic acid was not found in the provided search results, a general procedure can be inferred from the synthesis of a similar compound, 4-nonylbenzoic acid, and other related benzoic acid derivatives. The following represents a plausible experimental approach.
2.1. Synthesis of 4-Alkylbenzoic Acids (General Procedure)
The synthesis of 4-alkylbenzoic acids can often be achieved through the oxidation of the corresponding 4-alkyltoluene or via a Grignard reaction with carbon dioxide. An iron-catalyzed cross-coupling reaction followed by hydrolysis is a modern and efficient method. The following protocol is adapted from the synthesis of 4-nonylbenzoic acid.[6]
A. Preparation of the 4-Alkylbenzoic Acid Ester:
-
Reaction Setup: A dry, round-bottomed flask is charged with a solution of 4-chlorobenzoic acid methyl ester in tetrahydrofuran (THF) and N-Methyl-2-pyrrolidone (NMP).[6]
-
Catalyst Addition: Iron(III) acetylacetonate (Fe(acac)₃) is added as a catalyst.[6]
-
Grignard Reagent Addition: The flask is cooled in an ice bath, and a solution of the alkylmagnesium bromide (e.g., heptylmagnesium bromide) in diethyl ether is added rapidly via cannula. The reaction is exothermic and will change color.[6]
-
Reaction and Quenching: The ice bath is removed, and the mixture is stirred for approximately 10 minutes at room temperature. The reaction is then quenched by carefully adding 1M HCl.[6]
-
Extraction: The mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether. The combined organic layers are washed with brine.[6]
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-alkylbenzoic acid methyl ester.[6]
B. Hydrolysis to 4-Alkylbenzoic Acid:
-
Saponification: The crude ester is dissolved in methanol, and an aqueous solution of sodium hydroxide (1M) is added.[6]
-
Reflux: The mixture is heated at reflux for several hours (e.g., 18 hours) to ensure complete hydrolysis of the ester.[6]
-
Acidification: After cooling to room temperature, the mixture is carefully acidified with 1M HCl, which precipitates the carboxylic acid product.[6]
-
Extraction: The acidified solution is extracted multiple times with a suitable organic solvent, such as ethyl acetate.[6]
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation.[6]
2.2. Purification by Recrystallization
-
Solvent Selection: The crude 4-Heptylbenzoic acid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexanes, ethanol/water).[6][7]
-
Cooling: The hot, saturated solution is allowed to cool slowly to room temperature, and then may be further cooled in an ice bath to maximize crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration.[7]
-
Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum to remove any residual solvent.
2.3. Analysis by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Small amounts of the starting material and the final product are dissolved in a suitable solvent (e.g., ethanol).[8]
-
Spotting: Using a capillary tube, small spots of each solution are applied to a TLC plate (e.g., silica gel).[8]
-
Development: The plate is placed in a developing chamber containing an appropriate eluent (e.g., a mixture of toluene and acetone). The solvent is allowed to travel up the plate.[8]
-
Visualization: The plate is removed, the solvent front is marked, and the plate is dried. The spots are visualized, often using a UV lamp, and their positions are marked.[8]
-
Rƒ Calculation: The retention factor (Rƒ) for each spot is calculated to assess the purity of the product and completion of the reaction.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purification of 4-Heptylbenzoic acid, as well as a general troubleshooting guide for the synthesis.
Caption: A logical workflow for the synthesis and purification of 4-Heptylbenzoic acid.
Caption: A general troubleshooting decision tree for organic synthesis.
Safety and Handling
4-Heptylbenzoic acid is classified as harmful if swallowed and causes serious eye irritation. It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4][9]
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4]
-
Skin: Wash off immediately with soap and plenty of water.[4]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Ingestion: Rinse mouth and get medical attention.[4]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]
References
- 1. Benzoic acid, 4-heptyl- | C14H20O2 | CID 170036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 38350-87-7 Name: 4-heptylbenzoic acid [xixisys.com]
